molecular formula C22H34O2 B13844852 Ethyl (5E,8Z,11Z,14Z,17Z)-Icosa-5,8,11,14,17-pentaenoate

Ethyl (5E,8Z,11Z,14Z,17Z)-Icosa-5,8,11,14,17-pentaenoate

Cat. No.: B13844852
M. Wt: 330.5 g/mol
InChI Key: SSQPWTVBQMWLSZ-BRHGTUFMSA-N
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Description

Ethyl (5E,8Z,11Z,14Z,17Z)-Icosa-5,8,11,14,17-pentaenoate is a long-chain polyunsaturated fatty acid ethyl ester. It is derived from the formal condensation of the carboxy group of (5Z,8Z,11Z,14Z,17Z)-icosapentaenoic acid with the hydroxy group of ethanol . This compound is known for its significant biological activities and is commonly found in marine organisms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl (5E,8Z,11Z,14Z,17Z)-Icosa-5,8,11,14,17-pentaenoate typically involves the esterification of (5Z,8Z,11Z,14Z,17Z)-icosapentaenoic acid with ethanol. This reaction is catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid under reflux conditions .

Industrial Production Methods

In industrial settings, the production of this compound is often carried out through the transesterification of fish oil, which is rich in (5Z,8Z,11Z,14Z,17Z)-icosapentaenoic acid. The process involves the use of an alcohol (ethanol) and a catalyst (usually an alkali such as sodium methoxide) to convert the triglycerides in fish oil into ethyl esters .

Chemical Reactions Analysis

Types of Reactions

Ethyl (5E,8Z,11Z,14Z,17Z)-Icosa-5,8,11,14,17-pentaenoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl (5E,8Z,11Z,14Z,17Z)-Icosa-5,8,11,14,17-pentaenoate has a wide range of scientific research applications:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules.

    Biology: Studied for its role in cellular signaling and membrane fluidity.

    Medicine: Investigated for its potential therapeutic effects in cardiovascular diseases, inflammation, and mental health disorders.

    Industry: Utilized in the production of dietary supplements and functional foods.

Mechanism of Action

The mechanism of action of Ethyl (5E,8Z,11Z,14Z,17Z)-Icosa-5,8,11,14,17-pentaenoate involves its incorporation into cell membranes, where it influences membrane fluidity and function. It also acts as a precursor to eicosanoids, which are signaling molecules that play a crucial role in inflammation and other physiological processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl (5E,8Z,11Z,14Z,17Z)-Icosa-5,8,11,14,17-pentaenoate is unique due to its specific configuration of double bonds, which imparts distinct biological activities and chemical properties. Its ability to act as a precursor to bioactive eicosanoids sets it apart from other similar compounds .

Properties

Molecular Formula

C22H34O2

Molecular Weight

330.5 g/mol

IUPAC Name

ethyl (5E,8Z,11Z,14Z,17Z)-icosa-5,8,11,14,17-pentaenoate

InChI

InChI=1S/C22H34O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(23)24-4-2/h5-6,8-9,11-12,14-15,17-18H,3-4,7,10,13,16,19-21H2,1-2H3/b6-5-,9-8-,12-11-,15-14-,18-17+

InChI Key

SSQPWTVBQMWLSZ-BRHGTUFMSA-N

Isomeric SMILES

CC/C=C\C/C=C\C/C=C\C/C=C\C/C=C/CCCC(=O)OCC

Canonical SMILES

CCC=CCC=CCC=CCC=CCC=CCCCC(=O)OCC

Origin of Product

United States

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